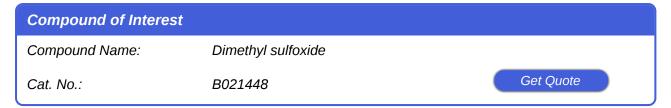


# Application of Dimethyl Sulfoxide (DMSO) as an Extractant in Biochemistry and Cell Biology

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dimethyl sulfoxide** (DMSO) is a highly versatile and widely utilized aprotic solvent in biochemistry and cell biology. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds makes it an invaluable tool for a variety of applications, including the extraction of biomolecules, as a cryoprotectant for cell preservation, and as a vehicle for drug delivery in in vitro assays. This document provides detailed application notes and protocols for the use of DMSO as an extractant and solvent in key biochemical and cell biological workflows.

# Extraction of Photosynthetic Pigments from Plant and Algal Cells

DMSO is an effective solvent for the extraction of chlorophyll and carotenoids from plant tissues and algal cells, often yielding higher or comparable efficiencies to traditional solvents like acetone and ethanol. Its use can simplify extraction protocols by eliminating the need for tissue grinding.[1][2]

### **Quantitative Data: Chlorophyll Extraction Efficiency**



Solvent	Plant/Algal Species	Chlorophyll a Concentration (µg/mL)	Total Chlorophyll Concentration (µg/mL)	Reference
DMSO	Scenedesmus sp.	~20% higher than 90% acetone	-	[3]
DMSO	Selenastrum sp.	~20% higher than 90% acetone	-	[3]
DMSO	Green Algae	2-60 times more chlorophyll than 90% acetone	-	[4]
DMSO	Diatoms & Blue- Green Algae	Equal to 90% acetone	-	[4]
96% Ethanol	Sesame Genotypes	29.39	-	[5]
DMSO	Sesame Genotypes	33.59	-	[5]
80% Acetone	Green Pepper (start of storage)	Lower than DMSO	2.4 times lower than DMSO	[6]
DMSO	Green Pepper (start of storage)	Higher than 80% Acetone	-	[6]

# Experimental Protocol: Chlorophyll Extraction from Plant Leaves

This protocol is adapted from Hiscox and Israelstam (1979) and Richardson et al. (2002).[7]

#### Materials:

• Fresh plant tissue (e.g., leaf discs)



- Dimethyl sulfoxide (DMSO)
- 2 mL microcentrifuge tubes
- Water bath or heating block at 65°C
- Spectrophotometer
- Cuvettes

#### Procedure:

- Place 10 mg of fresh plant tissue into a 2 mL microcentrifuge tube.
- Add 700 μL of pre-heated (65°C) DMSO to the tube.
- Incubate the tubes for 30 minutes at 65°C in the dark.
- After incubation, add an additional 300 μL of DMSO to bring the total volume to 1 mL.
- Vortex the tube to ensure thorough mixing.
- Measure the absorbance (OD) of the extract at 470 nm, 645 nm, and 663 nm, using pure DMSO as a blank.
- Calculate the chlorophyll concentrations using Arnon's equations:[7]
  - Chlorophyll A (mg/g fresh weight) = [(12.7 \* A663) (2.69 \* A645)] \* (V / (1000 \* W))
  - Chlorophyll B (mg/g fresh weight) = [(22.9 \* A645) (4.68 \* A663)] \* (V / (1000 \* W))
  - Total Chlorophylls (mg/g fresh weight) = [(20.08 \* A645) + (8.02 \* A663)] \* (V / (1000 \* W))
  - Carotenoids + Xanthophylls (mg/g fresh weight) = [(1000 \* A470 1.90 \* ChIA 63.14 \* ChIB) / 214] \* (V / (1000 \* W))

#### Where:

V = final volume of the extract in mL



W = fresh weight of the tissue in g

### **Experimental Workflow: Chlorophyll Extraction**



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Workflow for chlorophyll extraction using DMSO.

## **Cell Lysis for Biomolecule Extraction**

DMSO can be used to lyse cells for the extraction of intracellular components, such as proteins and small molecules. It is particularly useful in assays where a stable, homogeneous solution is required.[8] A common application is in oxidative stress assays where cells are lysed with a DMSO/PBS solution.[8][9]

### **Quantitative Data: Cell Lysis and Protein Stability**

While specific quantitative data on DMSO's lysis efficiency compared to other methods for general protein extraction is limited, its utility in specific assays is well-documented. For instance, in the dichlorofluorescein (DCF) oxidative stress assay, cell lysis with a 90% DMSO/10% PBS solution results in highly stable fluorescence signals compared to Triton X-100/PBS lysed cells.[8]

# **Experimental Protocol: Cell Lysis for Oxidative Stress Assay**

This protocol is based on the method described by Wang et al. (2007) for the DCF assay.[8]

#### Materials:

Cultured cells (adherent or in suspension)



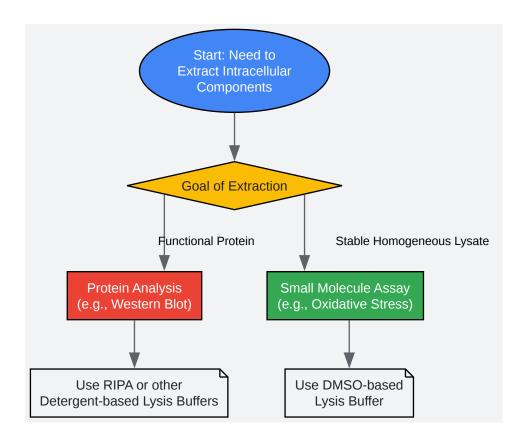
- Phosphate-buffered saline (PBS)
- Lysis buffer: 90% DMSO / 10% PBS (v/v)
- Microplate reader with fluorescence capabilities

#### Procedure:

- After experimental treatment, wash the cells twice with ice-cold PBS.
- For adherent cells, aspirate the final PBS wash and add the DMSO/PBS lysis buffer directly to the culture plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in the lysis buffer.
- Incubate the cells with the lysis buffer for 10 minutes at room temperature in the dark with gentle shaking.
- Transfer the cell lysate to a microplate.
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the assay (e.g., 485 nm excitation and 530 nm emission for DCF).

## **Logical Relationship: Cell Lysis Method Choice**





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Decision tree for choosing a cell lysis method.

## **Cryopreservation of Mammalian Cells**

DMSO is the most common cryoprotective agent used for the long-term storage of mammalian cells. It penetrates the cell membrane and reduces the freezing point of the intracellular water, thereby preventing the formation of damaging ice crystals.[10][11]

# **Quantitative Data: Cell Viability after Cryopreservation**with DMSO



Cell Type	DMSO Concentration	Post-Thaw Viability (%)	Reference
Vero Cells	2.5%	40	[12]
Vero Cells	5%	60	[12]
Vero Cells	10%	75	[12]
Vero Cells	15%	30	[12]
Regulatory T Cells	5%	78 (24h post-thaw)	[13]
Regulatory T Cells	10%	60 (24h post-thaw)	[13]
3T3 Fibroblasts in Hydrogel	0.1%	~85	[14]
3T3 Fibroblasts in Hydrogel	0.5%	~85	[14]
3T3 Fibroblasts in Hydrogel	1.0%	73	[14]
Autologous Hematopoietic Stem Cells	5%	Higher than 10%	[15]
Autologous Hematopoietic Stem Cells	10%	Lower than 5%	[15]

# Experimental Protocol: Cryopreservation of Adherent Mammalian Cells

#### Materials:

- Adherent cells in log-phase growth
- Complete growth medium
- Fetal Bovine Serum (FBS)



- DMSO, cell culture grade
- Trypsin-EDTA
- Cryogenic vials
- · Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- · Liquid nitrogen storage dewar

#### Procedure:

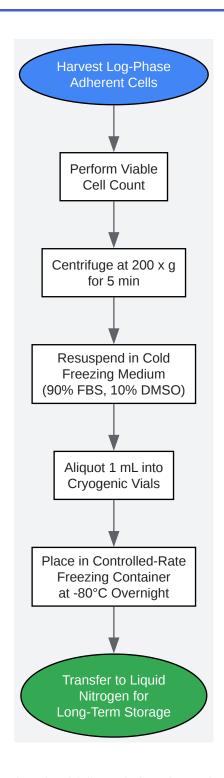
- Prepare Freezing Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO. Keep the freezing medium on ice.
- Harvest Cells:
  - Aspirate the growth medium from the culture flask.
  - Wash the cell monolayer with PBS.
  - Add Trypsin-EDTA to detach the cells and incubate at 37°C for a few minutes.
  - Neutralize the trypsin with complete growth medium.
  - Transfer the cell suspension to a conical tube.
- Cell Counting and Centrifugation:
  - Perform a viable cell count (e.g., using trypan blue exclusion).
  - Centrifuge the cell suspension at 200 x g for 5 minutes.
  - Aspirate the supernatant.
- Resuspension in Freezing Medium:



- $\circ$  Resuspend the cell pellet in the ice-cold freezing medium to a final concentration of 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> viable cells/mL.
- · Aliquoting:
  - Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
- Controlled-Rate Freezing:
  - Place the cryogenic vials into a controlled-rate freezing container.
  - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[11]
- Long-Term Storage:
  - The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

## **Experimental Workflow: Cell Cryopreservation**





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Workflow for the cryopreservation of adherent cells.

## DMSO as a Solvent in Enzyme Inhibition Assays

Due to its broad solvency, DMSO is a standard solvent for dissolving and diluting small molecule inhibitors for use in enzyme kinetics and high-throughput screening.[16][17] However,



it is crucial to maintain a consistent and low final concentration of DMSO in the assay, as it can directly impact enzyme activity.

## **Quantitative Data: Effect of DMSO on Enzyme Kinetics**

The inhibitory effect of DMSO can vary depending on the enzyme and the substrate. For Aldose Reductase (AR), DMSO acts as a competitive inhibitor with respect to L-idose and a mixed-type inhibitor with respect to HNE.[15]

Enzyme	Substrate	DMSO Concentrati on (mM)	Inhibition Constant (Ki or Ki') (mM)	Type of Inhibition	Reference
Aldose Reductase	L-idose	-	Ki = 235 ± 17	Competitive	[15]
Aldose Reductase	HNE	-	$Ki = 266 \pm 7$ , $Ki' = 378 \pm 24$	Mixed	[15]

# Experimental Protocol: General Enzyme Inhibition Assay with a DMSO-Solubilized Inhibitor

#### Materials:

- Enzyme stock solution
- Substrate stock solution
- Inhibitor stock solution (dissolved in 100% DMSO)
- Assay buffer
- · Microplate reader

#### Procedure:



- Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in 100% DMSO.
- Prepare Assay Plate:
  - Add a small, consistent volume (e.g., 1 μL) of each inhibitor dilution to the wells of a microplate.
  - For the control wells (no inhibitor), add the same volume of 100% DMSO. This ensures that the final DMSO concentration is the same in all wells.
- Add Enzyme: Add the appropriate volume of enzyme solution (diluted in assay buffer) to each well.
- Pre-incubation (Optional): Pre-incubate the enzyme and inhibitor for a defined period at the assay temperature.
- Initiate Reaction: Add the substrate solution (in assay buffer) to each well to start the enzymatic reaction.
- Monitor Reaction: Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
- Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the
  percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a
  suitable model to determine the IC50 value.

## Impact of DMSO on Cellular Signaling Pathways

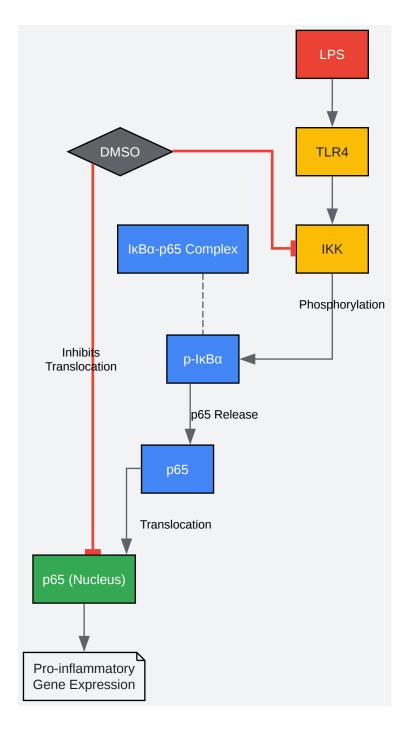
DMSO is not an inert solvent and can have direct effects on cellular signaling pathways, which is an important consideration when using it as a vehicle for drug screening. For example, DMSO has been shown to modulate the NF-kB and MAPK signaling pathways.[18][19]

### DMSO's Effect on the NF-kB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DMSO has been shown to inhibit the NF- $\kappa$ B pathway. It increases the expression of  $I\kappa$ B- $\alpha$  and decreases the



phosphorylation of IkB, which in turn inhibits the nuclear translocation of the p65 subunit of NF- $\kappa B.[18][20]$ 



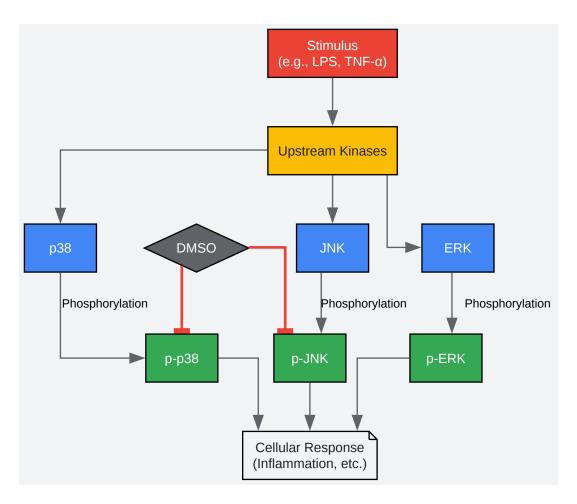
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DMSO inhibits the NF-kB signaling pathway.

## **DMSO's Effect on the MAPK Signaling Pathway**



DMSO has also been shown to inhibit the phosphorylation of p38 and JNK MAP kinases in response to stimuli like TNF-α, while having a lesser effect on ERK phosphorylation.[21] In LPS-stimulated macrophages, DMSO downregulates the phosphorylation of p38, ERK, and JNK.[19]



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### Methodological & Application





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